molecular formula C25H34BrNO B13753570 1-Azaspiro(4,5)decane-1-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrobromide CAS No. 22794-21-4

1-Azaspiro(4,5)decane-1-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrobromide

Cat. No.: B13753570
CAS No.: 22794-21-4
M. Wt: 444.4 g/mol
InChI Key: ADZBMMQSKSBNED-UHFFFAOYSA-N
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Description

1-Azaspiro(4,5)decane-1-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrobromide is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azaspiro(4,5)decane-1-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrobromide typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate . This intermediate is then subjected to further functionalization to introduce the beta-methyl-alpha,alpha-diphenyl- moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Azaspiro(4,5)decane-1-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Azaspiro(4,5)decane-1-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Azaspiro(4,5)decane-1-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Azaspiro(4,5)decane-1-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrobromide is unique due to its specific spirocyclic structure and the presence of the beta-methyl-alpha,alpha-diphenyl- moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

22794-21-4

Molecular Formula

C25H34BrNO

Molecular Weight

444.4 g/mol

IUPAC Name

3-(1-azoniaspiro[4.5]decan-1-yl)-2-methyl-1,1-diphenylpropan-1-ol;bromide

InChI

InChI=1S/C25H33NO.BrH/c1-21(20-26-19-11-18-24(26)16-9-4-10-17-24)25(27,22-12-5-2-6-13-22)23-14-7-3-8-15-23;/h2-3,5-8,12-15,21,27H,4,9-11,16-20H2,1H3;1H

InChI Key

ADZBMMQSKSBNED-UHFFFAOYSA-N

Canonical SMILES

CC(C[NH+]1CCCC12CCCCC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-]

Origin of Product

United States

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